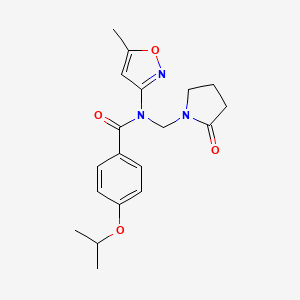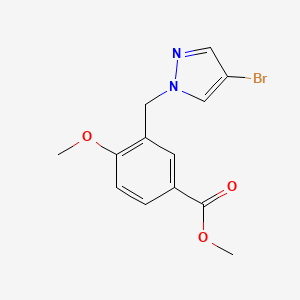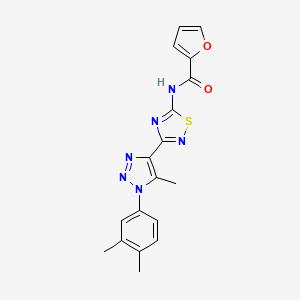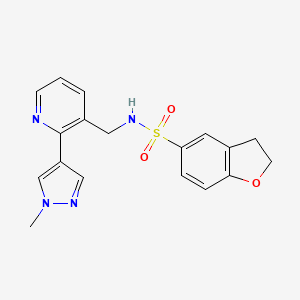
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a benzofuran ring, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, 1-methyl-1H-pyrazol-4-yl is a pyrazole ring with a methyl group attached , and 2-(1-methyl-1H-pyrazol-4-yl)pyridine is a pyridine ring with a 1-methyl-1H-pyrazol-4-yl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 1-methyl-1H-pyrazol-4-yl has a molecular weight of 82.1038 , and 4-(1-methyl-1H-pyrazol-4-yl)pyridine has a molecular weight of 159.188 Da .Scientific Research Applications
Kinase Inhibition
The compound has been investigated for its inhibitory potency against specific kinases harboring a rare cysteine in the hinge region. Notably, it shows promise as an inhibitor for kinases such as MPS1 (monopolar spindle 1), also known as threonine and tyrosine kinase (TTK). MPS1 is a potential therapeutic target for various malignancies, including triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial activity. While specific studies on this compound are limited, its structural features suggest potential efficacy against Leishmania parasites. Further investigations are warranted to explore its activity against Leishmania species .
Antimalarial Properties
Given the compound’s unique structure, it may also exhibit antimalarial properties. Pyrazole derivatives have been explored as antimalarial agents due to their ability to interfere with parasite growth. Although direct evidence for this compound is scarce, its pyrazole moiety makes it an interesting candidate for further evaluation .
Heterocycle Reactions
The compound’s synthesis involves a three-step procedure, including Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. Researchers have characterized its structure using nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (ATR-IR). The single crystal X-ray diffraction confirms its structure .
Protein Kinase Inhibitors
Beyond MPS1, the compound’s structure suggests potential as a protein kinase inhibitor. Investigating its effects on other kinases, such as MAPKAPK2 and p70S6Kβ/S6K2, could reveal additional therapeutic applications .
Drug Discovery
Researchers have explored this compound within the context of drug discovery. Its unique scaffold and potential for covalent inhibition make it an interesting starting point for designing novel therapeutic agents. Further optimization and structure-activity relationship studies are essential for its development .
Future Directions
properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22-12-15(10-20-22)18-14(3-2-7-19-18)11-21-26(23,24)16-4-5-17-13(9-16)6-8-25-17/h2-5,7,9-10,12,21H,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHYSNYXVVHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)
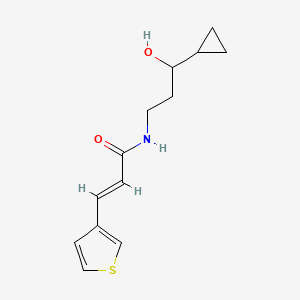
![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)
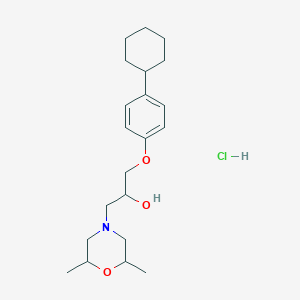

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)
